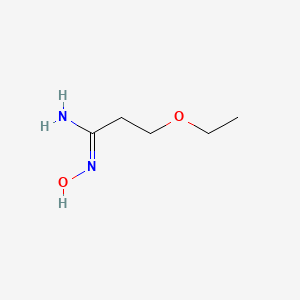

3-Ethoxy-N-hydroxypropanimidamide

Description

3-Ethoxy-N-hydroxypropanimidamide (CAS: 188720-03-8) is a substituted amidine derivative with the molecular formula C₅H₁₂N₂O₂ and a molecular weight of 132.16 g/mol . It features an ethoxy group (-OCH₂CH₃) attached to the third carbon of a propanimidamide backbone and a hydroxylamine (-NHOH) moiety at the terminal nitrogen. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of bioactive molecules .

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

3-ethoxy-N'-hydroxypropanimidamide |

InChI |

InChI=1S/C5H12N2O2/c1-2-9-4-3-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7) |

InChI Key |

PUUNZGQTFBFHIZ-UHFFFAOYSA-N |

Isomeric SMILES |

CCOCC/C(=N/O)/N |

Canonical SMILES |

CCOCCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-N-hydroxypropanimidamide typically involves the reaction of 3-ethoxypropionitrile with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in a mixture of ethanol and water at room temperature for 16 hours . The general method is as follows:

- Dissolve 3-ethoxypropionitrile in a mixture of ethanol and water.

- Add hydroxylamine hydrochloride and sodium hydroxide to the solution.

- Stir the reaction mixture at room temperature for 16 hours.

- Concentrate the reaction mixture under reduced pressure.

- Admix the residue with dichloromethane and filter.

- Concentrate the filtrate under reduced pressure to obtain the product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-N-hydroxypropanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Oxime derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Ethoxy-N-hydroxypropanimidamide has several applications in scientific research, including:

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound’s oxime group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties and applications, 3-Ethoxy-N-hydroxypropanimidamide is compared to four related amidine derivatives. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Ethoxy Group: In 3-Ethoxy-N-hydroxypropanimidamide, the ethoxy substituent acts as a moderate electron-donating group, enhancing the amidine’s nucleophilicity.

- Trifluoromethyl and Pyrazole: The trifluoromethyl (-CF₃) group in the pyrazole-containing compound () introduces strong electron-withdrawing effects, which may improve metabolic stability in medicinal applications.

- Oxazolidinone Ring: The oxazolidine derivative () incorporates a rigid heterocyclic structure, which could improve binding affinity in antibiotic scaffolds (e.g., analogous to linezolid) .

Physicochemical Properties

- Molecular Weight and Lipophilicity : The ethoxy derivative (132.16 g/mol) is smaller and less lipophilic than the trifluoromethyl-pyrazole compound (MW: 275.23 g/mol), which may influence bioavailability .

- Solubility : The hydroxylamine group in 3-Ethoxy-N-hydroxypropanimidamide could enhance water solubility compared to the sulphamyl or oxazolidine derivatives, though experimental data are lacking.

Biological Activity

3-Ethoxy-N-hydroxypropanimidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3-Ethoxy-N-hydroxypropanimidamide can be characterized by its unique structural features, which contribute to its biological properties. The compound's structure includes an ethoxy group and a hydroxylamine moiety attached to a propanimidamide backbone.

- Chemical Formula : CHNO

- Molecular Weight : 144.17 g/mol

The biological activity of 3-Ethoxy-N-hydroxypropanimidamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways involved in disease processes.

- Antimicrobial Activity : There is evidence indicating that 3-Ethoxy-N-hydroxypropanimidamide exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Biological Activity Data

The following table summarizes the biological activities reported for 3-Ethoxy-N-hydroxypropanimidamide based on available literature:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential inhibition of TryR | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of 3-Ethoxy-N-hydroxypropanimidamide, researchers tested its efficacy against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Case Study 2: Cancer Cell Line Testing

Another study focused on the cytotoxic effects of 3-Ethoxy-N-hydroxypropanimidamide on human cancer cell lines. Results indicated that the compound induced apoptosis, highlighting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death.

Research Findings

Recent research has explored the pharmacological potential of 3-Ethoxy-N-hydroxypropanimidamide in greater detail:

- In Vitro Studies : Laboratory tests have shown that the compound can effectively inhibit specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

- Toxicity Assessments : Safety profiles indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its toxicity and side effects comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.